molecular formula C11H21NS B13340509 N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine

N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine

Cat. No.: B13340509
M. Wt: 199.36 g/mol
InChI Key: VZBLMIZKWOPSAH-UHFFFAOYSA-N
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Description

N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine is an organic compound that features a unique combination of a cyclobutyl ring and a thietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves the formation of the cyclobutyl and thietan rings followed by their subsequent coupling. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclobutyl ring. The thietan ring can be synthesized through a similar cyclization process, often involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Shares the cyclobutyl ring but lacks the thietan ring.

    Thietan-3-amine: Contains the thietan ring but does not have the cyclobutyl ring.

    2,2-Dimethylthietan-3-amine: Similar structure but with different substituents.

Uniqueness

N-(2-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine is unique due to the combination of the cyclobutyl and thietan rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(2-ethylcyclobutyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H21NS/c1-4-8-5-6-9(8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

VZBLMIZKWOPSAH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC1NC2CSC2(C)C

Origin of Product

United States

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